Product packaging for 2-(Diethylamino)-1,1-diphenylethanol(Cat. No.:CAS No. 5554-72-3)

2-(Diethylamino)-1,1-diphenylethanol

Cat. No.: B13763208
CAS No.: 5554-72-3
M. Wt: 269.4 g/mol
InChI Key: AOOCKJGZOXDEDT-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1,1-diphenylethanol (: 5554-72-3) is an amino alcohol compound with the molecular formula C18H23NO and a molecular weight of 269.38 g/mol . It is characterized by a density of 1.048 g/cm³ and a high boiling point of 415.1°C at 760 mmHg . This compound serves as a versatile synthetic intermediate. Literature indicates its use as a precursor in the preparation of diphenylacetaldehyde through acid-catalyzed rearrangement . Its structure, featuring both hydroxy and tertiary amino functional groups, makes it a molecule of interest in organic synthesis for the construction of more complex chemical entities . Researchers can leverage its properties for developing pharmacologically active molecules or functional materials. Available safety data, derived from animal studies, report an intraperitoneal LD50 of 200 mg/kg in mice, with observed toxic effects including somnolence and convulsions . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23NO B13763208 2-(Diethylamino)-1,1-diphenylethanol CAS No. 5554-72-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5554-72-3

Molecular Formula

C18H23NO

Molecular Weight

269.4 g/mol

IUPAC Name

2-(diethylamino)-1,1-diphenylethanol

InChI

InChI=1S/C18H23NO/c1-3-19(4-2)15-18(20,16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14,20H,3-4,15H2,1-2H3

InChI Key

AOOCKJGZOXDEDT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)(C2=CC=CC=C2)O

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Diethylamino 1,1 Diphenylethanol

Established Synthetic Routes and Mechanistic Pathways

Established methods for the synthesis of 2-(diethylamino)-1,1-diphenylethanol and related structures rely on classical organic reactions. These routes are often characterized by their reliability and the availability of starting materials.

Nucleophilic Addition Reactions to Benzophenone (B1666685) Derivatives

A cornerstone in the synthesis of the 1,1-diphenylethanol (B1581894) backbone is the Grignard reaction, a powerful tool for carbon-carbon bond formation. umkc.eduumkc.eduwalisongo.ac.idquizlet.com This approach can be adapted in two main ways to construct the target molecule.

The first pathway involves the reaction of a diethylamino-functionalized organometallic reagent with benzophenone. For instance, a Grignard reagent derived from a 2-(diethylamino)ethyl halide can be added to benzophenone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol, this compound. umkc.eduumkc.edu

Alternatively, and more commonly for the 1,1-diphenylethanol core, two equivalents of a phenyl Grignard reagent, such as phenylmagnesium bromide, are reacted with an ester or acid chloride containing the 2-(diethylamino)acetyl group. The first equivalent of the Grignard reagent adds to the carbonyl group to form a ketone intermediate, which is not isolated. A second equivalent of the Grignard reagent then rapidly adds to this ketone, forming the tertiary alkoxide. Acidic workup then provides the desired product. walisongo.ac.id

Table 1: Key Reagents in Grignard Synthesis of the 1,1-Diphenylethanol Core

Reactant 1Reactant 2Product Core
Phenylmagnesium BromideBenzophenoneTriphenylmethanol (B194598)
Phenylmagnesium BromideAcetophenone1,1-Diphenylethanol
Phenylmagnesium BromideDiethyl carbonateTriphenylmethanol

This table illustrates common Grignard reactions that form the structural basis relevant to the target compound.

The mechanistic pathway for these Grignard reactions involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the Grignard reagent. cerritos.edu

Reduction Methodologies for Corresponding Ketone Precursors

An alternative and highly effective strategy involves the reduction of the corresponding α-amino ketone, 2-(diethylamino)-1,1-diphenylethanone. This precursor can be synthesized through various methods, including the α-amination of a suitable enolate or the reaction of an α-halo ketone with diethylamine (B46881). rsc.org

Once the α-amino ketone is obtained, the carbonyl group can be reduced to a hydroxyl group using various reducing agents.

Hydride Reductions: Standard hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for the reduction of ketones to alcohols. benthamopen.comrushim.ruresearchgate.netstackexchange.com For α-amino ketones, the choice of reagent and reaction conditions can influence the diastereoselectivity of the reduction if a chiral center is present. Zinc borohydride (Zn(BH₄)₂) has been shown to be a highly diastereoselective reducing agent for α-amino ketones, often favoring the formation of anti-amino alcohols. researchgate.net

Catalytic Hydrogenation: The reduction can also be achieved through catalytic hydrogenation, where molecular hydrogen (H₂) is used in the presence of a metal catalyst. This method is considered a greener alternative to hydride reagents. nih.govacs.orgacs.orgresearchgate.net Catalysts based on rhodium, iridium, and cobalt have been shown to be effective for the asymmetric hydrogenation of α-amino ketones, providing a route to enantiomerically enriched amino alcohols. nih.govacs.orgresearchgate.net

Table 2: Comparison of Reduction Methods for α-Amino Ketones

MethodReducing Agent/CatalystKey Features
Hydride ReductionNaBH₄, LiAlH₄, Zn(BH₄)₂Generally high yields; stereoselectivity can be controlled by reagent choice. researchgate.net
Catalytic HydrogenationH₂ with Rh, Ir, or Co catalystsEnvironmentally friendly; can be made highly enantioselective. nih.govacs.orgresearchgate.net

Alkylation and Amine Functionalization Approaches

The diethylamino group can also be introduced through alkylation or other amine functionalization reactions.

One plausible route involves the N-alkylation of a precursor molecule, such as 2-amino-1,1-diphenylethanol. This primary amine can be reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base to yield the target tertiary amine. This step-wise alkylation allows for controlled introduction of the ethyl groups.

Another approach is the reaction of diethylamine with a suitable electrophilic precursor. For example, a molecule such as 2-bromo-1,1-diphenylethanol (B184248) can be reacted with diethylamine. The nitrogen atom of diethylamine acts as a nucleophile, displacing the bromide to form the C-N bond and generate the final product. This type of nucleophilic substitution is a common method for synthesizing amines. A similar strategy is employed in the synthesis of the local anesthetic lidocaine, where diethylamine displaces a chloride from an α-chloro amide intermediate. cerritos.edusandiego.edu

Novel and Advanced Synthetic Approaches

Modern synthetic chemistry has seen the development of sophisticated methods for the stereocontrolled synthesis of complex molecules, including amino alcohols. While not yet widely reported specifically for this compound, these advanced techniques are highly relevant for the synthesis of its chiral analogues.

Catalytic Methods for Enantioselective or Diastereoselective Synthesis

The development of catalytic asymmetric methods allows for the synthesis of specific stereoisomers of chiral molecules, which is of paramount importance in fields such as medicinal chemistry. For amino alcohols, several powerful catalytic enantioselective strategies have emerged.

Asymmetric hydrogenation of prochiral α-amino ketones is a leading method for producing enantiomerically pure vicinal amino alcohols. nih.govacs.orgacs.orgresearchgate.net This is typically achieved using chiral transition metal catalysts, often complexes of rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands. These catalysts create a chiral environment around the substrate, directing the hydrogenation to one face of the carbonyl group, thus producing one enantiomer in excess. Cobalt-catalyzed asymmetric hydrogenation has also been developed as a more sustainable alternative. nih.govacs.org

Hydrogen-borrowing catalysis is another innovative approach that can be applied to the alkylation of amino alcohols. nih.gov This method allows for the use of alcohols as alkylating agents, which is an atom-economical and environmentally benign process.

These advanced catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability, and their application to the synthesis of chiral analogues of this compound represents a promising area for future research.

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. Key areas of focus include waste minimization, atom economy, and the use of safer solvents and reagents. rsc.orgmdpi.com For instance, the synthesis of the structurally related compound diphenhydramine (B27) hydrochloride has been achieved in a continuous flow system without additional solvents, directly reacting the starting materials at high temperatures. rsc.org This method exemplifies high atom economy and waste minimization, two of the twelve core principles of green chemistry. rsc.org

Biocatalytic reactions represent another cornerstone of green synthesis, offering processes that are environmentally friendly, cost-effective, and conducted under mild conditions such as neutral pH and moderate temperatures. researchgate.net The use of biocatalysts can lead to chemo-, regio-, and stereoselective transformations, producing less toxic products compared to conventional chemical catalysts. researchgate.net While specific biocatalytic routes to this compound are not extensively detailed in the literature, the principles are applicable. For example, baker's yeast-mediated reduction of phenylacetaldehyde (B1677652) to produce 2-phenylethanol (B73330) demonstrates a green methodology that could be adapted for related scaffolds. researchgate.net The goal of such approaches is to develop synthetic protocols that are not only efficient but also environmentally benign. mdpi.com

Flow Chemistry and Continuous Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for molecular synthesis in both academic and industrial settings. bohrium.comresearchgate.net This technique offers significant advantages over traditional batch methods, including superior heat transfer, efficient mixing, enhanced safety, and scalability. mdpi.comflinders.edu.au The high surface-area-to-volume ratio in flow reactors allows for precise temperature control, while scalability is achieved by extending reaction time rather than increasing vessel size. bohrium.com

These systems enable the coupling of multiple reaction steps without the need to isolate and purify intermediates, a process known as telescoping. mdpi.comflinders.edu.au For the synthesis of complex molecules, this can dramatically improve efficiency and reduce waste. bohrium.com A multi-step flow process might involve several reactors in sequence, with in-line purification strategies to ensure the purity of the final product. mdpi.com For example, the synthesis of the active pharmaceutical ingredient (API) diphenhydramine hydrochloride has been successfully demonstrated in an end-to-end continuous flow process that features in-line separation and operates without any solvent, producing the target compound as a molten salt. rsc.org This approach highlights the potential for developing highly efficient, automated, and sustainable manufacturing processes for this compound and related compounds. researchgate.net

Precursor Chemistry and Derivative Synthesis of this compound

The construction of this compound relies on the synthesis of its core components and their subsequent assembly. This involves the formation of the 1,1-diphenylethanol scaffold and the introduction of the functional diethylamino group.

Synthesis of Related Diphenylethanol Scaffolds

The 1,1-diphenylethanol backbone is a key precursor. A common and effective method for its synthesis is the Grignard reaction. walisongo.ac.id This involves reacting a phenylmagnesium halide (a Grignard reagent) with an appropriate ketone, such as acetophenone. The reaction is typically conducted under anhydrous conditions in a solvent like diethyl ether or tetrahydrofuran (THF). walisongo.ac.id

Another approach is the Barbier coupling reaction, which can be used to synthesize tertiary alcohols. In one example, 1,1-diphenylethanol was synthesized by reacting bromobenzene (B47551) and ethyl acetate (B1210297) with magnesium and a catalytic amount of copper(II) oxide in THF. This method achieved a high yield of the desired alcohol scaffold. chemicalbook.com

Reaction NameReactantsSolventConditionsYield (%)Reference
Grignard ReactionPhenyl magnesium bromide, AcetophenoneDiethyl ether0 °C to room temp65 (crude) walisongo.ac.id
Barbier CouplingBromobenzene, Ethyl acetate, MagnesiumTHF65 °C, 4h85 chemicalbook.com

Introduction and Modification of the Diethylamino Moiety

The diethylamino group is a key functional component of the target molecule. Diethylamine, a secondary amine, is a potent nucleophile and a readily available starting material. fiveable.mewikipedia.org It can be introduced into a molecule through various standard organic reactions. One common strategy is the reaction of diethylamine with a molecule containing a suitable leaving group, such as an alkyl halide. libretexts.org

In the context of synthesizing this compound, a plausible route involves first preparing a derivative of the 1,1-diphenylethanol scaffold that has a leaving group at the C2 position, such as 2-bromo-1,1-diphenylethanol. Subsequent nucleophilic substitution with diethylamine would then yield the final product. Another well-established method for introducing dialkylamino groups is the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using formaldehyde (B43269) and a secondary amine like diethylamine. orgsyn.org While not a direct route to the target alcohol, it demonstrates a robust method for creating carbon-nitrogen bonds with diethylamine. orgsyn.org

Formation of Salts and Complexation Reactions

As an amine, this compound is basic and can readily form salts with acids. The most common type is an acid addition salt, such as the hydrochloride salt, formed by reacting the free base with hydrochloric acid. ncats.io The formation of a crystalline salt is often used as a method of purification, as salts typically have different solubility properties than the free base and can be isolated through crystallization. The formation of the hydrochloride salt of this compound has been documented. ncats.io

The amine functionality also allows for complexation reactions. Diethylamine itself has been used as a precipitating agent in the synthesis of layered double hydroxides (LDHs), where it facilitates the formation of complex layered structures with metal cations like Zn(II) and Al(III). mdpi.com This indicates the potential for this compound to act as a ligand in coordination chemistry, forming complexes with various metal ions.

Reaction Yields and Purity Considerations in Synthesis

Achieving high reaction yields and ensuring the purity of the final product are critical in any synthetic process. For the synthesis of related amino alcohols and their precursors, various yields and purification methods have been reported.

Purification is essential to remove unreacted starting materials, byproducts, and other impurities. Common techniques include:

Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) is effective for separating compounds based on boiling point. For example, 1-diethylamino-3-butanone is purified by distillation at 72–75°C / 10mm Hg. orgsyn.org

Recrystallization: This is a primary method for purifying solid compounds, including the salts of amines.

Chromatography: Column chromatography is a versatile technique for separating complex mixtures. In the synthesis of 1,1-diphenylethylene (B42955) from 1,1-diphenylethanol, column chromatography was used to isolate the pure product from the crude reaction mixture. walisongo.ac.id

Extraction: Liquid-liquid extraction is used to separate the product from the reaction mixture based on its solubility in different immiscible solvents. walisongo.ac.idorgsyn.org

The purity of the synthesized compound is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), measurement of physical constants (boiling point, refractive index), and spectroscopic methods (NMR, IR, Mass Spectrometry). researchgate.netwalisongo.ac.idorgsyn.org

CompoundSynthetic MethodYieldPurity/SpecificationsPurification MethodReference
1-Diethylamino-3-butanoneMannich Reaction62-70%b.p. 72-75°/10mm; n²⁵D 1.4301-1.4307Refractionation orgsyn.org
1,1-DiphenylethanolBarbier Coupling85%N/ATLC chemicalbook.com
1,1-Diphenylethylene (from 1,1-diphenylethanol)Dehydration65% (crude)Monitored by TLC (Rf = 0.07)Column Chromatography walisongo.ac.id
ImatinibMulti-step Flow32%95%In-line purification mdpi.com

Reaction Chemistry and Mechanistic Investigations of 2 Diethylamino 1,1 Diphenylethanol

Transformations Involving the Hydroxyl Group

The tertiary alcohol functionality in 2-(diethylamino)-1,1-diphenylethanol is a key site of reactivity, undergoing a range of transformations including dehydration, esterification, etherification, oxidation, and reduction under appropriate conditions.

Dehydration Reactions and Alkene Formation

The acid-catalyzed dehydration of this compound is a characteristic reaction of tertiary alcohols. This process involves the protonation of the hydroxyl group, forming a good leaving group (water), followed by its departure to generate a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon atom results in the formation of an alkene.

Given the structure of the starting material, the dehydration is expected to yield 2-(diethylamino)-1,1-diphenylethylene. The stability of the intermediate tertiary carbocation, which is further stabilized by the two phenyl groups, facilitates this reaction. A general laboratory method for the dehydration of a similar compound, 1,1-diphenylethanol (B1581894), to 1,1-diphenylethylene (B42955) involves treatment with a strong acid such as sulfuric acid. researchgate.net A similar approach would be applicable to this compound.

The general mechanism for the acid-catalyzed dehydration is as follows:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid catalyst.

Loss of water: The protonated hydroxyl group leaves as a water molecule, forming a stable tertiary carbocation.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon adjacent to the carbocation, leading to the formation of a double bond.

Reactant Reagent Product Reaction Type
This compoundAcid Catalyst (e.g., H₂SO₄)2-(Diethylamino)-1,1-diphenylethyleneDehydration/Elimination

Esterification and Etherification Reactions

Esterification: The direct esterification of tertiary alcohols like this compound with carboxylic acids is generally difficult under standard Fischer esterification conditions due to steric hindrance and the propensity for elimination reactions under acidic conditions. researchgate.net However, alternative methods can be employed. The reaction with more reactive acylating agents, such as acid chlorides or anhydrides, in the presence of a non-nucleophilic base (e.g., pyridine) can lead to the formation of the corresponding ester.

Etherification: Similar to esterification, the direct etherification of this compound is challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is not feasible for producing ethers from tertiary alcohols due to the strong basicity of the tertiary alkoxide favoring elimination of the alkyl halide. Alternative routes, such as reaction with an alkyl halide under conditions that favor SN1 substitution, could potentially yield the desired ether, but elimination would likely be a significant competing reaction.

Reactivity of the Tertiary Amine Moiety

The tertiary amine in this compound provides a site for basic and nucleophilic reactions.

Protonation and Acid-Base Equilibria

As a tertiary amine, the nitrogen atom in this compound has a lone pair of electrons and readily acts as a Brønsted-Lowry base, accepting a proton from an acid. This protonation results in the formation of a diethylammonium (B1227033) salt. The formation of this compound hydrochloride is a clear example of this acid-base chemistry. ncats.io

Compound pKa (Conjugate Acid)
2-Diethylaminoethanol~9.87 nih.gov

Nucleophilic Reactivity and Salt Formation

The lone pair of electrons on the nitrogen atom also allows the tertiary amine to act as a nucleophile. A classic example of this reactivity is the Menschutkin reaction, where the amine attacks an alkyl halide to form a quaternary ammonium (B1175870) salt. nih.gov For instance, the reaction of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding quaternary ammonium iodide.

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the amine displaces the halide from the alkyl halide. The resulting quaternary ammonium salts are ionic compounds with a permanent positive charge on the nitrogen atom. taylorandfrancis.comnih.gov

Reactants Product Type Reaction
This compound + Alkyl Halide (e.g., CH₃I)Quaternary Ammonium SaltNucleophilic Substitution (Menschutkin Reaction)

Quaternization Reactions

The tertiary amine functionality of this compound allows it to undergo quaternization reactions. This process involves the alkylation of the nitrogen atom, converting the tertiary amine into a quaternary ammonium salt. The reaction typically proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide.

This transformation results in the formation of a new carbon-nitrogen bond and imparts a permanent positive charge on the nitrogen atom. The reactivity in these reactions is influenced by the nature of the alkylating agent and the reaction conditions. Common alkylating agents include alkyl iodides, bromides, and sulfates. Alkyl iodides are particularly effective due to the higher reactivity of the carbon-iodine bond. The resulting quaternary ammonium salts exhibit different physical and chemical properties compared to the parent tertiary amine, including increased water solubility and different biological activities.

Table 1: Representative Quaternization Reactions of Tertiary Amines
Alkylating AgentSolventTemperature (°C)Typical Yield (%)
Methyl IodideAcetonitrile25>95
Ethyl BromideTetrahydrofuran (B95107) (THF)50~90
Benzyl ChlorideDimethylformamide (DMF)60~85
Allyl BromideAcetone40>90

Reactions Involving Aromatic Rings

The two phenyl groups of this compound are susceptible to electrophilic aromatic substitution (SEAr). The substituent attached to the phenyl rings, a bulky alkyl group [-C(OH)(Ph)CH₂N(Et)₂], is generally considered an activating group. This is due to the electron-donating nature of alkyl groups via hyperconjugation and induction, which increases the electron density of the aromatic rings, making them more nucleophilic and thus more reactive towards electrophiles.

As an activating group, it directs incoming electrophiles to the ortho and para positions. However, the significant steric hindrance imposed by the bulky 1,1-diphenyl-2-(diethylamino)ethyl group would be expected to heavily disfavor substitution at the ortho positions. Consequently, electrophilic substitution is most likely to occur at the para position of one of the phenyl rings. Common SEAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), sulfonation (using fuming H₂SO₄), and Friedel-Crafts alkylation and acylation.

The diethylamino group within the this compound structure can function as a Directed Metalation Group (DMG). wikipedia.org In directed ortho metalation (DoM), a functional group on an aromatic ring directs the deprotonation by a strong base, typically an organolithium reagent, to its adjacent ortho position. wikipedia.org

The mechanism involves the coordination of the Lewis acidic lithium atom of the organolithium reagent (e.g., n-butyllithium) to the Lewis basic nitrogen atom of the diethylamino group. wikipedia.org This coordination brings the strong base into proximity with the ortho proton of the phenyl ring, facilitating its abstraction and leading to the formation of a thermodynamically stable ortho-lithiated species. This intermediate can then be trapped by various electrophiles (e.g., CO₂, aldehydes, silyl (B83357) halides) to introduce a wide range of substituents specifically at the ortho position, a regioselectivity that is often difficult to achieve through classical electrophilic aromatic substitution. wikipedia.orguwindsor.ca

The ortho-lithiated derivatives of this compound, formed via directed metalation, are valuable intermediates for transition-metal-catalyzed cross-coupling reactions. While the aryllithium species can be used directly in some coupling processes, they are more commonly converted to other organometallic reagents for broader applicability.

For instance, quenching the lithiated intermediate with a trialkyl borate (B1201080) followed by acidic workup would yield the corresponding boronic acid. This functionalized derivative can then participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds. Similarly, transmetalation of the aryllithium species with zinc chloride would generate an organozinc reagent suitable for Negishi coupling. These strategies allow for the construction of complex, highly functionalized biaryl structures originating from the parent molecule.

Investigating Rearrangement Reactions and Side Products

In the presence of a strong acid, 1,2-amino alcohols such as this compound are prone to undergo rearrangement reactions, analogous to the Pinacol or Wagner-Meerwein rearrangements. wikipedia.orgwikipedia.orgmasterorganicchemistry.com The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water).

Departure of the water molecule generates a tertiary carbocation at the C1 position. This carbocation is benzylic, stabilized by one of the phenyl groups. However, a more stable carbocation can be formed via a 1,2-hydride or 1,2-aryl shift. Given the structure, a 1,2-phenyl shift is highly probable. chemistrysteps.com Migration of one of the phenyl groups from C1 to the adjacent C2 carbon would result in a new carbocation at C2. This rearranged carbocation is significantly more stable due to resonance delocalization of the positive charge by the adjacent nitrogen atom's lone pair, forming a stabilized iminium ion. Subsequent hydrolysis of the iminium ion would yield an α-aminoketone, diphenylacetaldehyde, as a major rearrangement product. The relative migratory aptitude of different groups and the stability of the intermediate carbocation determine the final product distribution. chemistrysteps.com

Table 2: Plausible Products of Acid-Catalyzed Rearrangement of 1,1-Diaryl-2-aminoethanols
Migrating GroupIntermediateFinal Product (after hydrolysis)Driving Force
Phenylα-Aminocarbocation (Iminium ion)α,α-Diphenyl-β-amino ketoneFormation of highly stable iminium ion
Hydride (from C2)Benzylic carbocation1,2-Diphenyl-2-amino ketoneLess favored due to less stable carbocation intermediate

Mechanisms of Impurity Formation

The synthesis of this compound typically involves the reaction of a benzophenone (B1666685) derivative with a Grignard or organolithium reagent derived from 2-(diethylamino)ethane, or the reaction of diethylamine (B46881) with a suitable epoxide. Impurities can arise from side reactions of the starting materials, intermediates, or the final product.

Table 1: Potential Impurities in the Synthesis of this compound

Impurity NamePotential Origin
1,1-DiphenylethyleneDehydration of the final product
BenzophenoneUnreacted starting material
Tetraphenylethylene glycolReductive coupling of benzophenone
N,N-Diethyl-2-chloroethaneUnreacted starting material (if used)
Bis(diethylamino)ethaneSide reaction of the amine

One of the primary pathways for impurity formation is the dehydration of the tertiary alcohol product, this compound, to form 1,1-diphenylethylene . This elimination reaction is often catalyzed by acidic or basic conditions, and can be promoted by heat. The stability of the resulting conjugated system of 1,1-diphenylethylene provides a thermodynamic driving force for this transformation.

Another potential source of impurities arises from the starting materials. In syntheses utilizing benzophenone, incomplete reaction can lead to its presence in the final product. Furthermore, under certain reductive conditions that can occur during Grignard reagent formation, benzophenone can undergo reductive coupling to form tetraphenylethylene glycol .

If the synthesis involves the use of a reagent like N,N-diethyl-2-chloroethane, any unreacted starting material will be a potential impurity. Side reactions of diethylamine, such as dimerization or reaction with other electrophiles present in the reaction mixture, could also lead to the formation of byproducts.

Catalytic Roles and Applications in Organic Transformations (beyond its own synthesis)

Amino alcohols are a well-established class of organocatalysts and ligands in a variety of organic transformations, particularly in asymmetric synthesis. The combination of a basic amino group and a hydroxyl group allows for bifunctional catalysis, where the amine can act as a Lewis base to activate a nucleophile, and the alcohol can act as a Lewis acid or hydrogen bond donor to activate an electrophile.

While specific catalytic applications of this compound are not widely reported, its structural motifs suggest potential utility in several key reaction types by analogy to other chiral amino alcohols.

Table 2: Potential Catalytic Applications of this compound

Reaction TypePotential Role
Asymmetric Aldol (B89426) ReactionsAs a chiral catalyst to control stereochemistry
Asymmetric AlkylationAs a chiral ligand for metal-catalyzed reactions
Enantioselective Addition of Organozincs to AldehydesAs a chiral ligand to induce enantioselectivity
Asymmetric Grignard ReactionsAs a chiral additive or ligand

In asymmetric aldol reactions , this compound could potentially act as a chiral catalyst, directing the stereochemical outcome of the reaction between an enolate and an aldehyde. The nitrogen atom could deprotonate the ketone to form the enolate, while the hydroxyl group, in concert with a metal ion or through hydrogen bonding, could coordinate to the aldehyde, presenting it to the enolate from a specific face.

Similarly, in asymmetric alkylations , this amino alcohol could serve as a chiral ligand for a metal catalyst. The bidentate coordination of the amino and hydroxyl groups to the metal center would create a chiral environment, influencing the approach of the electrophile to the metal-bound enolate.

A significant area of application for chiral amino alcohols is the enantioselective addition of organozinc reagents (like diethylzinc) to aldehydes . In these reactions, the amino alcohol coordinates to the zinc reagent, forming a chiral complex that then delivers the alkyl group to the aldehyde with high enantioselectivity. The steric bulk of the two phenyl groups in this compound could play a crucial role in creating a well-defined chiral pocket to achieve high levels of asymmetric induction.

Finally, in the context of asymmetric Grignard reactions , the addition of a chiral amino alcohol can influence the stereochemical course of the nucleophilic addition. The amino alcohol can coordinate to the Grignard reagent, modifying its reactivity and stereoselectivity.

It is important to note that the effectiveness of this compound in these catalytic roles would be highly dependent on the specific reaction conditions and substrates, and would require empirical investigation to be confirmed.

Stereochemical Considerations in 2 Diethylamino 1,1 Diphenylethanol and Its Derivatives

Chirality and Achirality of the Core Structure

The core structure of 2-(Diethylamino)-1,1-diphenylethanol is, in itself, achiral. Chirality in a molecule typically arises from a carbon atom bonded to four different substituent groups, known as a chiral center or stereocenter. In the case of this compound (HO-C(Ph)₂-CH₂-N(Et)₂), the carbon atom at position 1 (C1) is bonded to two identical phenyl groups, a hydroxyl group, and the rest of the ethylamino chain. Because of the two identical phenyl groups, C1 is not a chiral center. Similarly, the carbon at position 2 (C2) is bonded to two hydrogen atoms, a diethylamino group, and the C1-containing fragment, making it also achiral.

However, chirality can be readily introduced in derivatives of this core structure. If one of the phenyl groups at C1 is substituted, the two phenyl rings become distinct, transforming C1 into a stereocenter. Similarly, substitution at C2 can also lead to chirality.

Many related amino alcohol compounds with a diphenyl scaffold possess inherent chirality, which is crucial for applications such as chiral resolution. For instance, the analogous compound 2-amino-1,2-diphenylethanol (B1215729) (ADE) possesses two adjacent stereogenic centers, allowing it to exist as different diastereomers and enantiomers (e.g., (1S,2R)-ADE and (1R,2S)-ADE) nih.gov. These chiral forms are valuable as optical resolving agents in the pharmaceutical industry nih.gov. The synthesis of derivatives, such as 1,2-diphenyl-2-[(1-phenylethyl)amino]ethanol, also results in molecules with multiple chiral centers nih.govresearchgate.net. Therefore, while the parent this compound is achiral, its derivatives represent a platform for creating complex chiral molecules.

Diastereoselectivity and Enantioselectivity in Derivative Synthesis

The synthesis of specific stereoisomers of chiral derivatives of this compound requires precise control over the reaction pathways, a concept known as stereoselective synthesis. This can be divided into diastereoselectivity (preferential formation of one diastereomer over others) and enantioselectivity (preferential formation of one enantiomer over the other).

The synthesis of structurally similar compounds, like 2-amino-1,3-diols, highlights common strategies for achieving stereocontrol nih.govbeilstein-journals.org. Key approaches include:

Substrate Control: Utilizing a starting material that is already chiral. The inherent stereochemistry of the substrate directs the formation of new stereocenters. For example, the synthesis of a pinane-based 2-amino-1,3-diol library was achieved in a stereoselective manner starting from chiral precursors like (−)-α-pinene and (1R)-(−)-myrtenol nih.govbeilstein-journals.org.

Reagent Control: Employing chiral reagents or catalysts to influence the stereochemical outcome of a reaction with an achiral or racemic substrate.

Stereoselective Construction: The key step often involves the stereoselective formation of a carbon-carbon bond between two chiral centers or the stereospecific insertion of functional groups (like alcohol and amino groups) in the correct spatial orientation nih.govbeilstein-journals.org. In the synthesis of 1,2-diphenyl-2-[(1-phenylethyl)amino]ethanol, Cram's rule can be applied to predict the stereochemical outcome of the nucleophilic addition to a carbonyl group adjacent to a chiral center researchgate.net.

These principles are directly applicable to the synthesis of chiral derivatives of this compound, where the goal is to produce a single, desired stereoisomer.

Conformational Analysis and Rotational Isomerism

Molecules that are not rigid can exist in different spatial arrangements called conformations, which arise from rotation around single bonds. This phenomenon is known as rotational isomerism, and the different stable conformations are called rotamers or conformers. For this compound and its derivatives, rotation around the C1-C2 bond is of particular interest.

Studies on analogous structures provide insight into the likely conformational behavior. Research on 1,2-diphenylethane (B90400) and its derivatives shows a dynamic equilibrium between trans and gauche rotamers in solution, while the solid phase often consists of only the trans rotamer rsc.org. Similarly, spectroscopic analysis of 1,2-dinitro-1,2-diphenylethane reveals the existence of both gauche and trans rotamers in solid and solution states rsc.org.

Computational and spectroscopic studies on N,N-diethyl-2-[(4'-substituted)phenylthio]acetamides identified two stable conformation pairs, gauche and cis, with the gauche conformers being significantly more stable in the gas phase nih.govresearchgate.net. The relative stability of these conformers is influenced by a combination of orbital interactions and electrostatic effects nih.govresearchgate.net. For derivatives of this compound, a similar equilibrium between different staggered conformations (e.g., gauche and anti) would be expected, with their relative populations depending on steric hindrance between the bulky diphenylmethyl and diethylamino groups, as well as solvent effects.

Conformer Type Description Prevalence in Analogous Systems
Gauche Substituents on adjacent carbons are 60° apart.Found to be the most stable conformer in some acetamide (B32628) derivatives nih.govresearchgate.net. Exists in equilibrium with trans form in solution for diphenylalkanes rsc.orgrsc.org.
Anti (Trans) Substituents on adjacent carbons are 180° apart.Often the predominant form in the solid state for diphenylalkanes due to minimal steric hindrance rsc.org. Exists in equilibrium with gauche form in solution rsc.orgrsc.org.
Cis (Eclipsed) Substituents on adjacent carbons are 0° apart.Generally a high-energy, unstable conformation; acts as a transition state between staggered conformers. Found as a less stable conformer in some acetamide derivatives nih.govresearchgate.net.

Influence of Substituents on Stereochemical Outcomes

The introduction of substituent groups onto the core structure of this compound can profoundly influence stereochemical outcomes. Substituents can exert both steric and electronic effects that alter the relative stability of different stereoisomers and transition states during a reaction.

Steric Effects: Bulky substituents can hinder the approach of a reagent from a particular direction, favoring the formation of one stereoisomer over another. This steric hindrance also dictates the most stable conformation of the molecule by forcing bulky groups to orient themselves as far apart as possible.

Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electronic properties of the molecule. This can influence the stability of conformers through intramolecular interactions. For example, in studies of substituted acetamides, the polarity of the substituents was shown to affect the relative polarity and stability of the cis and gauche conformers nih.govresearchgate.net. These electronic interactions can also affect the reactivity and stereoselectivity of synthetic transformations.

By carefully choosing substituents on the phenyl rings or the amino group, it is possible to tune the conformational preferences and direct the stereochemical course of reactions to achieve a desired isomeric product.

Stereochemical Assignment Methodologies

Determining the precise three-dimensional structure, including the absolute and relative configuration of stereocenters and the predominant conformation, is critical. Several powerful analytical techniques are employed for this purpose.

X-ray Crystallography: This is the definitive method for determining the molecular structure in the solid state. It provides precise information on bond lengths, bond angles, and the relative arrangement of atoms in the crystal lattice, allowing for unambiguous assignment of the relative and often absolute stereochemistry nih.gov. It has been used to elucidate the structures of numerous related amino alcohols and their derivatives nih.govresearchgate.netnih.govbeilstein-journals.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for structural elucidation in solution. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly useful for conformational analysis. NOESY detects spatial proximity between atoms, and the intensity of cross-peaks can be used to calculate internuclear distances, thereby establishing the predominant conformation of a molecule in solution mdpi.com. 2D NMR has been instrumental in determining the relative stereochemistry of complex molecules like pinane-fused oxazolidin-2-ones nih.govbeilstein-journals.org.

Spectroscopic and Computational Methods: Infrared (IR) spectroscopy, combined with computational methods like Density Functional Theory (DFT), is used to study rotational isomerism. Different conformers can exhibit distinct vibrational frequencies, and by comparing experimental IR spectra with calculated spectra for different conformations, the equilibrium mixture can be characterized nih.govresearchgate.net.

Methodology Type of Information Provided Phase References
X-ray Crystallography Absolute and relative configuration, bond lengths, bond angles, solid-state conformation.Solid nih.govnih.govresearchgate.netnih.govbeilstein-journals.org
NMR Spectroscopy (esp. 2D NOESY) Connectivity, relative configuration, solution-state conformation, internuclear distances.Solution nih.govbeilstein-journals.orgmdpi.com
Infrared (IR) Spectroscopy & Computational Chemistry Identification of different rotamers, analysis of conformational equilibria.Solid, Solution, Gas rsc.orgnih.govresearchgate.net

Theoretical and Computational Studies of 2 Diethylamino 1,1 Diphenylethanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like 2-(Diethylamino)-1,1-diphenylethanol. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties. By solving approximations of the Schrödinger equation, DFT can determine the molecule's ground-state energy, electron density, and molecular orbitals. For a molecule with the complexity of this compound, a common approach would involve using a functional such as B3LYP combined with a basis set like 6-31G(d) to achieve a balance between accuracy and computational cost.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the lone pair of electrons on the nitrogen and oxygen atoms would significantly influence the energy and localization of the HOMO, while the phenyl rings would contribute to the character of the LUMO.

Table 1: Hypothetical Frontier Orbital Data for this compound

Parameter Hypothetical Value (eV) Description
HOMO Energy -5.8 Energy of the highest occupied molecular orbital.
LUMO Energy -0.5 Energy of the lowest unoccupied molecular orbital.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the diethylamino group, due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential hydrogen bond donor. The phenyl rings would present a more complex potential surface with areas of both negative (above and below the plane of the rings) and slightly positive (around the hydrogen atoms) potential.

Molecular Mechanics (MM3) and Conformational Searching

Due to the presence of several single bonds, this compound can exist in numerous conformations. Molecular mechanics methods, such as MM3, are computationally less expensive than quantum chemical calculations and are well-suited for exploring the conformational landscape of a molecule. A conformational search involves systematically or randomly rotating the rotatable bonds and calculating the steric energy of each resulting conformation.

This process identifies the low-energy conformers that are most likely to be present at a given temperature. For this compound, key rotatable bonds would include the C-C bond connecting the diphenylmethanol (B121723) moiety to the diethylaminoethyl group, as well as the C-N and C-O bonds. The relative orientations of the bulky phenyl groups, the diethylamino group, and the hydroxyl group would be the primary determinants of conformational stability.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the mechanism of chemical reactions involving this compound. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, the formation of this compound could be modeled to understand its synthesis mechanism. Alternatively, its reactions, such as esterification of the hydroxyl group, could be studied. DFT calculations are typically employed to locate the geometry of the transition state and calculate its energy. This analysis provides a detailed, step-by-step understanding of how the reaction proceeds at a molecular level.

Spectroscopic Property Prediction (e.g., NMR, IR)

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the structure of a molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. The predicted chemical shifts for this compound would be influenced by the electronic environment of each nucleus. For instance, the protons on the phenyl rings would appear in the aromatic region, while the protons of the ethyl groups would show characteristic quartet and triplet patterns.

IR Spectroscopy: The vibrational frequencies of a molecule correspond to the absorption peaks in its infrared (IR) spectrum. These frequencies can be calculated by performing a frequency analysis on the optimized geometry of the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the hydroxyl group, C-H stretches of the aromatic and aliphatic groups, and C-N and C-O stretching vibrations.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

Functional Group Vibrational Mode Hypothetical Wavenumber (cm⁻¹)
Hydroxyl O-H Stretch 3400
Phenyl C-H Stretch 3050
Ethyl C-H Stretch 2950
Phenyl C=C Stretch 1600

Intermolecular Interactions and Aggregation Behavior

The non-covalent interactions between molecules of this compound, such as hydrogen bonding and van der Waals forces, govern its physical properties in the condensed phase, including its boiling point and solubility. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions can lead to the formation of dimers, trimers, or larger aggregates.

Molecular dynamics simulations could be employed to study the aggregation behavior of this compound in different solvents. By simulating the movement of a large number of molecules over time, these simulations can provide insights into how the molecules arrange themselves and the nature of the intermolecular forces that hold them together.

Advanced Analytical Characterization Techniques for 2 Diethylamino 1,1 Diphenylethanol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 2-(Diethylamino)-1,1-diphenylethanol. Each method provides a unique piece of the structural puzzle, and when combined, they offer a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. Based on the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The two phenyl groups would produce complex multiplets in the aromatic region (typically δ 7.2-7.6 ppm). The protons of the diethylamino group would appear as a quartet for the methylene (B1212753) (–CH₂–) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (–CH₃) protons. The methylene group attached to the C1 carbon would likely appear as a singlet or a complex multiplet depending on its environment. A broad singlet, whose chemical shift is dependent on solvent and concentration, would be characteristic of the hydroxyl (–OH) proton.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. Key expected signals include the quaternary C1 carbon bearing the hydroxyl and two phenyl groups, which would appear significantly downfield. The carbons of the two phenyl rings would give rise to several signals in the aromatic region (δ 125-150 ppm). The aliphatic carbons of the diethylaminoethyl moiety would be found in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous assignment of the ¹H and ¹³C signals. A COSY spectrum would reveal proton-proton coupling correlations, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl groups. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon skeleton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
GroupAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Notes
PhenylAromatic C-H~ 7.2 - 7.6 (m)~ 125 - 129Complex multiplet for 10 protons.
PhenylQuaternary C-~ 145 - 148Attachment point for the rest of the molecule.
HydroxylO-HVariable (s, br)-Shift is solvent and concentration dependent.
Ethanolic C1C-OH-~ 75 - 80Quaternary carbon attached to O and two phenyls.
Ethanolic C2N-CH₂~ 2.8 - 3.2~ 55 - 60Methylene adjacent to nitrogen and C1.
EthylN-CH₂~ 2.5 - 2.8 (q)~ 45 - 50Quartet due to coupling with methyl protons.
EthylCH₃~ 1.0 - 1.3 (t)~ 10 - 15Triplet due to coupling with methylene protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be characterized by several key absorption bands. A prominent, broad band in the region of 3600-3200 cm⁻¹ is indicative of the O–H stretching vibration of the tertiary alcohol, with its broadness suggesting intermolecular hydrogen bonding. Sharp peaks between 3100-3000 cm⁻¹ would correspond to the C–H stretching vibrations of the aromatic phenyl rings. Aliphatic C–H stretches from the diethylaminoethyl group would be observed just below 3000 cm⁻¹. Other significant peaks would include C–O stretching for the tertiary alcohol (around 1150-1200 cm⁻¹) and C–N stretching of the tertiary amine (around 1100-1250 cm⁻¹). Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic IR Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600 - 3200 (broad)O–H stretchTertiary Alcohol (H-bonded)
3100 - 3000C–H stretchAromatic
2980 - 2850C–H stretchAliphatic (CH₂, CH₃)
1600, 1495, 1450C=C stretchAromatic Ring
1250 - 1100C–N stretchTertiary Amine
1200 - 1150C–O stretchTertiary Alcohol

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. For this compound (C₁₈H₂₃NO), the molecular weight is approximately 269.38 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 269. The fragmentation pattern would provide valuable structural clues. A common fragmentation pathway for amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This would result in a prominent fragment ion at m/z 86, corresponding to [CH₂=N(CH₂CH₃)₂]⁺. Another likely fragmentation would involve the loss of this diethylaminomethyl radical, leading to a diphenylmethanol (B121723) cation [C(OH)(C₆H₅)₂]⁺ at m/z 183. Further fragmentation of the phenyl groups could lead to ions at m/z 105 and 77.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores in this compound are the two phenyl rings. These aromatic systems give rise to characteristic π → π* electronic transitions. One would expect to observe strong absorption bands in the UV region, typically around 250-270 nm, which are characteristic of the benzene (B151609) ring. The presence of the hydroxyl and amino groups (auxochromes) may cause a slight shift in the wavelength of maximum absorbance (λ_max) and an increase in molar absorptivity.

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive determination of the molecule's three-dimensional arrangement in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique involves diffracting X-rays off a single crystal of the compound. Although a specific crystal structure for this compound is not publicly available, its likely solid-state features can be inferred. The central C1 carbon would adopt a tetrahedral geometry, but with angles deviating from the ideal 109.5° due to the steric bulk of the two phenyl groups and the diethylaminoethyl substituent. The phenyl rings would likely be twisted relative to each other to minimize steric hindrance.

Crystal Packing and Supramolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent interactions. For this compound, hydrogen bonding is expected to be a dominant interaction. The hydroxyl group (–OH) can act as a hydrogen bond donor, while the oxygen of the hydroxyl group and the nitrogen of the diethylamino group can both act as hydrogen bond acceptors. This could lead to the formation of chains or more complex networks of molecules in the crystal lattice.

In addition to hydrogen bonding, weaker interactions such as van der Waals forces would be significant. Furthermore, C–H···π interactions, where a C–H bond from an ethyl or phenyl group interacts with the electron-rich face of a neighboring phenyl ring, are also plausible. These varied supramolecular interactions collectively dictate the final crystal packing arrangement, influencing the material's physical properties.

Despite a comprehensive search for scientific literature and analytical data, specific information regarding the advanced analytical characterization of this compound is not publicly available. Detailed research findings, including data on polymorphism, specific chromatographic methods for purity and isomer analysis, and thermal stability studies for this particular compound, have not been found in the searched resources.

Therefore, it is not possible to provide a detailed article with the requested specific data tables and research findings for the following sections:

Thermal Analysis Techniques (e.g., DSC, TGA) for Stability Studies

General principles of these analytical techniques are well-established for chemical compounds; however, their specific application and the resulting data for this compound are not documented in the available scientific literature.

Applications in Chemical Synthesis and Materials Science

Role as a Chiral Auxiliary or Ligand Precursor (for analogous compounds)

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk Amino alcohols analogous to 2-(Diethylamino)-1,1-diphenylethanol have proven to be effective in this role.

A notable example is pseudoephenamine, or (1S,2S)- and (1R,2R)-2-methylamino-1,2-diphenylethanol, a close structural analog. nih.gov Amides derived from pseudoephenamine are used to direct diastereoselective alkylation reactions, providing access to enantiomerically enriched carboxylic acids, aldehydes, and ketones. nih.gov This auxiliary exhibits remarkable stereocontrol, particularly in reactions that form quaternary carbon centers. nih.gov One of the key advantages of pseudoephenamine is that its derivatives have a high tendency to be crystalline, which facilitates purification. nih.gov

Another analogous compound, 2-(1-phenylethyl)amino-1-phenylethanol, has been utilized as a chiral auxiliary in the asymmetric reduction of acetophenone. rsc.org In this application, the amino alcohol is used to create a chirally modified lithium aluminium hydride reagent. While the optical yields in this specific case were modest, it demonstrates the principle of using such compounds to influence the stereochemical course of a reduction reaction. rsc.org

The effectiveness of these compounds stems from their rigid conformational structure, which allows for effective shielding of one face of a reactive intermediate (like an enolate), forcing an incoming reagent to attack from the less hindered face. wikipedia.org

Table 1: Diastereoselectivity in Asymmetric Alkylation using Pseudoephenamine Auxiliary Data extracted from studies on pseudoephenamine-derived amides.

ElectrophileProduct Diastereomeric Ratio (d.r.)
Methyl iodide>99:1
Ethyl iodide>99:1
Propyl iodide>99:1
Benzyl bromide>99:1

Use in Catalyst Development

The amino and hydroxyl groups of this compound and its analogs can coordinate to metal centers, making them excellent candidates for chiral ligands in asymmetric catalysis. polyu.edu.hk The development of new enantioselective catalysts is a significant area of chemical research, and these amino alcohols serve as valuable scaffolds.

Research has been conducted on the cyclohexyl analogs of 2-amino-1,2-diphenylethanol (B1215729), which were synthesized by hydrogenating the phenyl rings. polyu.edu.hk These modified ligands were then used to generate catalysts for two key asymmetric reactions: the borane (B79455) reduction of prochiral ketones and the conjugate addition of diethylzinc (B1219324) to enones. polyu.edu.hk

In the asymmetric reduction of ketones, catalysts derived from these cyclohexyl amino alcohols were found to be highly effective, yielding chiral alcohols with high enantiomeric excess (e.e.). The sterically more demanding cyclohexyl groups were found to be consistently more effective than their phenyl counterparts, achieving up to 94.7% e.e. polyu.edu.hk Similarly, in the conjugate addition of diethylzinc to enones, the catalyst derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol provided good enantioselectivity for a variety of substrates, with e.e. values reaching up to 86.7%. polyu.edu.hk These studies highlight how modifying the structure of diphenylethanolamine analogs can lead to the development of highly efficient and selective catalysts.

Table 2: Enantioselectivity of Catalysts Derived from 2-amino-1,2-dicyclohexylethanol Analogs Comparison of enantiomeric excess (e.e.) for different asymmetric reactions.

ReactionSubstrateCatalyst LigandEnantiomeric Excess (e.e.)
Borane ReductionAcetophenoneCyclohexyl analog94.7%
Conjugate AdditionCyclohexenoneN,N-dimethyl cyclohexyl analog86.7%

Precursor in the Synthesis of Complex Organic Molecules

Organic building blocks are fundamental molecules that serve as the starting point for constructing more complex compounds, including pharmaceuticals and other bioactive molecules. sigmaaldrich.comhilarispublisher.com The diethylaminoethanol moiety, a key part of the this compound structure, is utilized as such a building block in organic synthesis.

For instance, the synthesis of potentially bioactive benzofuran (B130515) derivatives has been demonstrated using a multi-step process that incorporates the diethylaminoethoxy group. researchgate.netmdpi.com In this synthesis, visnaginone (B8781550) is first reacted with diethylaminoethyl chloride to produce 4-methoxy-5-acetyl-6-diethylamino-ethoxybenzofuran. researchgate.net This intermediate then undergoes further reactions, such as condensation with aromatic aldehydes, to create more complex chalcones, which are precursors to various heterocyclic compounds like pyrazolines and isoxazolines. researchgate.netmdpi.com

This synthetic strategy showcases how the diethylaminoethanol unit can be appended to a core structure to build larger, more complex molecules. The tertiary amine and the ether linkage introduce specific physicochemical properties and potential points for further functionalization, making it a useful component in the design and synthesis of new chemical entities. researchgate.net

Integration into Supramolecular Assemblies or Host-Guest Systems

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. nih.govnih.govchapman.edumdpi.com The ability of molecules to self-assemble into well-defined, ordered structures is a key aspect of this field. Analogs of this compound have been shown to participate in such assemblies.

The crystal structure of racemic cis-2-amino-1,2-diphenylethanol, a close analog, reveals significant supramolecular features. researchgate.net In the crystalline state, the enantiomers aggregate separately and are linked by strong O—H···N hydrogen bonds. researchgate.net This specific interaction leads to the formation of chiral helical columnar structures. The self-assembly is directed by the hydrogen bonding between the hydroxyl and amino groups, demonstrating how these functional groups can guide the formation of ordered, supramolecular architectures. researchgate.net

Furthermore, chiral amino alcohols can be recognized in host-guest systems. In one study, a large, water-soluble, chiral molybdenum-based Keplerate cluster, {Mo132(lactate)30}, was used as a host molecule. nih.gov This inorganic host was able to recognize chiral amino alcohol guests, including 2-amino-1-phenylethanol, in an aqueous solution. The interaction between the host and the guest molecules at the host's surface pores allowed for the determination of the enantiomeric excess of the amino alcohol using NMR spectroscopy. nih.gov This demonstrates the potential for diphenylethanolamine-type structures to be selectively bound and analyzed within complex host-guest systems.

Potential in Nonlinear Optical Materials (for analogous compounds)

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, a property that is crucial for applications such as frequency conversion (e.g., second-harmonic generation), optical switching, and data storage. aps.orgrsc.orgmdpi.com Organic molecules with specific structural features, such as a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, often exhibit significant NLO properties.

While direct NLO studies on this compound are not widely reported, analogous structures containing aminoethanol and aromatic moieties have been investigated. For example, polymers incorporating N-ethyl-N-ethanol-4-(nitrophenylazo)phenylamino groups have been studied for second-harmonic generation (SHG). researchgate.net In these materials, the amino group acts as an electron donor and the nitro group as an electron acceptor, linked by a phenylazo π-system. The aminoethanol portion of the molecule provides a site for attachment to the polymer backbone.

The key requirements for a molecule to exhibit second-order NLO effects are a lack of centrosymmetry and a significant molecular hyperpolarizability. Chiral molecules, being inherently non-centrosymmetric, are good candidates for NLO materials. The structure of this compound, particularly in its chiral forms, combined with the presence of multiple phenyl rings, suggests a potential for NLO activity, although further research would be needed to quantify this property.

Future Research Directions and Unexplored Avenues for 2 Diethylamino 1,1 Diphenylethanol

Development of More Efficient and Sustainable Synthesis Pathways

Future research should prioritize the development of more efficient and environmentally benign methods for the synthesis of 2-(diethylamino)-1,1-diphenylethanol. Current synthetic routes can often be improved in terms of atom economy, energy consumption, and the use of hazardous reagents.

Green Chemistry Approaches: The principles of green chemistry offer a framework for developing more sustainable synthetic protocols. This includes the use of renewable starting materials, greener solvents, and catalytic methods to minimize waste. For instance, exploring biocatalytic routes, such as the use of engineered enzymes, could provide highly selective and environmentally friendly alternatives to traditional chemical synthesis. nih.govfrontiersin.orgnih.govrsc.orgresearchgate.net The enzymatic reduction of suitable ketone precursors is a promising avenue, drawing inspiration from established biocatalytic processes for chiral alcohol and amino acid synthesis. nih.govnih.govresearchgate.net

Alternative Energy Sources: Investigating the use of alternative energy sources, such as microwave irradiation or photochemical methods, could lead to faster reaction times and reduced energy consumption compared to conventional heating. uni-muenster.de

Synthetic Strategy Potential Advantages Key Research Focus
Biocatalysis High selectivity, mild reaction conditions, reduced environmental impact. nih.govfrontiersin.orgnih.govScreening for and engineering of suitable enzymes (e.g., ketoreductases, transaminases).
Phase-Transfer Catalysis Enhanced reaction rates, use of biphasic systems, milder conditions. organic-chemistry.orgDevelopment of efficient and recyclable phase-transfer catalysts.
Photocatalysis Use of light as a clean energy source, potential for novel reaction pathways. uni-muenster.deDesign of suitable photocatalysts and optimization of reaction conditions.

Exploration of Novel Reaction Mechanisms and Transformations

A deeper understanding of the reactivity of this compound can open doors to new synthetic applications. Future research should focus on elucidating its reaction mechanisms and exploring novel chemical transformations.

Mechanistic Studies: Detailed mechanistic studies of known reactions involving this compound are warranted. This could involve the use of kinetic studies, isotopic labeling, and computational modeling to understand the transition states and reaction pathways.

Photocatalytic and Dual-Catalytic Reactions: The application of modern synthetic methodologies, such as photoredox catalysis and dual catalysis, to this compound and its derivatives could unlock new transformations. acs.orgnih.gov For example, photoinduced hydrogen-atom transfer could be explored for the functionalization of the molecule at specific positions. rsc.org

Organocatalysis: Investigating the potential of this compound and its derivatives to act as organocatalysts is another promising area. The presence of both a hydroxyl and an amino group could enable it to catalyze a variety of reactions, such as aldol (B89426) or Michael additions.

Advanced Stereochemical Control in Derivative Synthesis

The synthesis of chiral derivatives of this compound with high stereochemical purity is crucial for applications where specific stereoisomers are required.

Asymmetric Synthesis: Developing highly enantioselective and diastereoselective methods for the synthesis of substituted this compound derivatives is a key research goal. This could be achieved through the use of chiral catalysts, chiral auxiliaries, or substrate-controlled methods. nih.govsfu.cawikipedia.orgwordpress.com

Chiral Auxiliaries: The use of chiral auxiliaries temporarily attached to a precursor molecule can effectively control the stereochemical outcome of a reaction. nih.govwikipedia.orgwordpress.com Research could focus on designing and applying new chiral auxiliaries specifically for the synthesis of complex derivatives of this compound.

Asymmetric Hydrogenation: Asymmetric hydrogenation of suitable prochiral precursors is a powerful tool for the synthesis of chiral molecules. researchgate.netnih.govrsc.orgscispace.comnih.gov The development of efficient chiral catalysts for the asymmetric hydrogenation of enamine or ketone precursors to this compound derivatives would be a significant advancement.

Deeper Computational Modeling for Structure-Reactivity Relationships

Computational chemistry can provide valuable insights into the structure, properties, and reactivity of this compound and its derivatives, guiding experimental work and accelerating the discovery process.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, conformational preferences, and reaction mechanisms of this compound. nih.govchemrxiv.org This can help in understanding the factors that govern its reactivity and in predicting the outcomes of new reactions.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound in different environments, such as in solution or in the presence of other molecules. nih.govacs.orgacs.orgmdpi.com This can provide insights into its solvation, aggregation, and interaction with other species.

Computational Method Research Application Expected Insights
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of spectroscopic properties. nih.govUnderstanding of transition states, activation energies, and electronic structure.
Molecular Dynamics (MD) Simulation of behavior in solution, interaction with other molecules. nih.govacs.orgInformation on solvation, conformational changes, and binding affinities.

Integration into Advanced Materials and Nanotechnology

The unique chemical structure of this compound, with its combination of a bulky hydrophobic diphenyl group and a hydrophilic amino alcohol moiety, makes it an interesting building block for the development of advanced materials.

Stimuli-Responsive Polymers: The amino group in this compound can be protonated or deprotonated in response to changes in pH. This property could be exploited to create pH-responsive polymers and hydrogels. nih.govnih.govrsc.orgrsc.org Such materials could have applications in areas like controlled drug delivery and sensors.

Functionalized Nanoparticles: this compound could be used to functionalize the surface of nanoparticles, modifying their properties and enabling their use in various applications. For example, it could be used to improve the dispersibility of nanoparticles in certain solvents or to introduce specific functionalities for catalysis or sensing.

Understanding Complexation Behavior with Various Species

The presence of both a hydroxyl and a tertiary amino group in this compound suggests that it can act as a ligand and form complexes with a variety of species, including metal ions and organic molecules.

Coordination Chemistry with Metal Ions: A systematic investigation of the coordination chemistry of this compound with different metal ions, including transition metals and lanthanides, is warranted. acs.orgscilit.comchemmethod.commdpi.comnih.gov This could lead to the discovery of new complexes with interesting catalytic, magnetic, or optical properties.

Host-Guest Chemistry: The diphenyl groups of the molecule could potentially form a cavity-like structure, allowing it to act as a host for smaller guest molecules. mdpi.comwikipedia.orgyoutube.comnih.govyoutube.com Exploring the principles of host-guest chemistry with this compound could lead to the development of new systems for molecular recognition and sensing. mdpi.comwikipedia.orgyoutube.comnih.govyoutube.com

Complexation Partner Potential Research Area Potential Applications
Metal Ions (e.g., Lanthanides) Synthesis and characterization of coordination complexes. acs.orgscilit.comCatalysis, luminescent materials, magnetic materials.
Organic Molecules Investigation of host-guest interactions. mdpi.comnih.govMolecular recognition, sensing, separation.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(Diethylamino)-1,1-diphenylethanol from benzene derivatives?

A Grignard reagent approach is a foundational method. For example, benzene can react with ethyl magnesium bromide to form a benzyl Grignard intermediate, which is then quenched with a carbonyl compound (e.g., diethylaminoacetaldehyde) to yield the tertiary alcohol structure. Post-synthetic modifications may include purification via column chromatography and recrystallization . For introducing the diethylamino group, nucleophilic substitution or reductive amination could be employed, depending on precursor availability.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

  • X-ray crystallography : Single-crystal X-ray diffraction (e.g., ORTEP diagrams) provides precise stereochemical and bond-length data, critical for confirming the spatial arrangement of phenyl and diethylamino groups .
  • NMR spectroscopy : 1H^1 \text{H} and 13C^13 \text{C} NMR in deuterated chloroform (CDCl3_3) can resolve signals for the tertiary alcohol proton (~2.5–3.5 ppm), aromatic protons (6.5–7.5 ppm), and diethylamino groups (~1.0–3.0 ppm) .
  • GC-MS : Monitors reaction progress and purity by tracking molecular ion peaks (e.g., m/z ≈ 308 for the parent ion) .

Advanced Research Questions

Q. What mechanistic insights explain the acid-catalyzed dehydration of this compound to alkenes?

Protonation of the hydroxyl group generates a tertiary carbocation intermediate stabilized by resonance with adjacent phenyl rings. Subsequent elimination of water produces 1,1-diphenylethylene. Supramolecular catalysts (e.g., resorcin[4]arene capsules) enhance reaction efficiency by stabilizing transition states, achieving near-quantitative yields at 60°C in water-saturated chloroform . Competing pathways, such as carbocation rearrangements, should be evaluated via isotopic labeling (e.g., 2H^2 \text{H}) or computational modeling.

Q. How do structural modifications (e.g., substituent changes) influence the biological activity of this compound derivatives?

Structure-activity relationship (SAR) studies reveal that:

  • The diethylamino group enhances solubility in polar solvents, impacting bioavailability.
  • Electron-withdrawing substituents on phenyl rings (e.g., Cl) may alter binding affinity to biological targets, as seen in analogous apoptosis studies with yeast YCA1 protein . Systematic SAR requires synthesizing derivatives (e.g., halogenated or alkylated analogs) and testing them in bioassays (e.g., enzyme inhibition, cytotoxicity).

Q. How can contradictions in catalytic efficiency across reaction conditions be resolved?

For example, in dehydration reactions, discrepancies in yield (e.g., 44% vs. 100% with different catalysts ) arise from variables like:

  • Catalyst loading : Optimal mol% (e.g., 10 mol% in resorcin[4]arene systems).
  • Solvent polarity : Water-saturated chloroform stabilizes carbocation intermediates.
  • Temperature : Higher temperatures (60°C vs. ambient) accelerate kinetics. Controlled experiments with kinetic profiling (e.g., Arrhenius plots) and in-situ spectroscopic monitoring (e.g., 1H^1 \text{H} NMR) can isolate critical factors.

Q. What methodologies assess the environmental impact of this compound?

  • Biodegradability : OECD 301 tests measure microbial degradation in aqueous systems.
  • Ecotoxicology : Daphnia magna or algae growth inhibition assays (OECD 202/201) evaluate acute toxicity.
  • Bioaccumulation : Octanol-water partition coefficients (log KowK_{\text{ow}}) predict environmental persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.